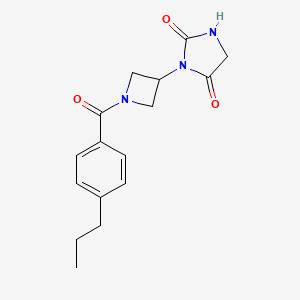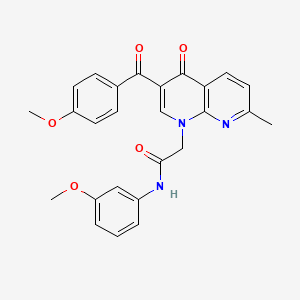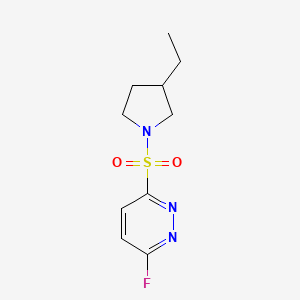
3-(1-(4-Propylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazole compounds, such as the one , can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3, and it has a molecular weight of 301.346.Scientific Research Applications
Synthesis Techniques and Intermediates
A practical synthesis pathway highlights the creation of significant intermediates in the production of biotin, demonstrating the compound's role in synthesizing complex biological molecules. This method involves a key step using acid-catalyzed azetidin-2-one ring opening, showcasing the compound's utility in creating structurally complex and biologically significant molecules (A. Kale, V. Puranik, A. Deshmukh, 2007).
Anticancer Potential
Research into novel N-benzyl aplysinopsin analogs, including compounds structurally related to imidazolidine-2,4-diones, has shown significant potential in cancer therapy. These compounds exhibited potent growth inhibition against specific melanoma and ovarian cancer cell lines, highlighting the therapeutic potential of imidazolidine derivatives in oncology (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011).
Supramolecular Chemistry
Glycolurils and their analogues, including imidazolidine-2,4-diones, have found extensive applications across various fields, including pharmacology, explosives, and gelators. These compounds serve as foundational building blocks in supramolecular chemistry, underlining their versatility and importance in scientific research (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their role in therapeutic applications, particularly in anticancer drug development. Such studies provide insights into the potential of these compounds to act as effective anti-cancer agents based on their interaction with DNA (Afzal Shah, Erum Nosheen, Shamsa Munir, et al., 2013).
Antimicrobial Activities
Research into the synthesis and evaluation of various azetidinone, imidazolidinone, and tetrazole compounds incorporating quinazolin-4(3H)-ones has shown significant antimicrobial activity. These findings suggest the potential utility of imidazolidine-2,4-diones and related compounds in developing new antimicrobial agents, thereby contributing to the field of infectious disease treatment (Maryam M. Sahib, 2018).
Mechanism of Action
As a cholinergic ligand, ABT-418 selectively binds to the α4β2 subtype of nicotinic acetylcholine receptor (nAChR), which can enhance cognitive functions.
Future Directions
Imidazole compounds have been the focus of many research studies due to their wide range of biological activities . They are used in the development of new drugs, and their derivatives show various biological activities . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives, and developing new drugs based on these compounds.
Properties
IUPAC Name |
3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUYYIORIOXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)



